molecular formula C16H18N6O2S B2457190 2-[(3-butyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1115976-55-0

2-[(3-butyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide

Numéro de catalogue: B2457190
Numéro CAS: 1115976-55-0
Poids moléculaire: 358.42
Clé InChI: DGKVRLBEHVWCKV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(3-butyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the [1,2,4]triazolo[4,3-a]quinoxaline family, known for its diverse biological activities, including antiviral, antimicrobial, and anticancer properties .

Propriétés

IUPAC Name

2-(3-butyl-4-oxoquinazolin-2-yl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S/c1-2-3-8-22-14(24)11-6-4-5-7-12(11)19-16(22)25-9-13(23)20-15-17-10-18-21-15/h4-7,10H,2-3,8-9H2,1H3,(H2,17,18,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKVRLBEHVWCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Quinazolinone Core Formation

The quinazolinone scaffold is synthesized from anthranilic acid (1 ) through cyclocondensation with butylamine (2 ) in acetic anhydride. The reaction proceeds via intermediate benzoxazinone formation, followed by ring-opening and cyclization:

$$
\text{Anthranilic acid} + \text{Butylamine} \xrightarrow{\text{Ac}_2\text{O}} \text{3-Butylquinazolin-4-one} \quad
$$

Procedure :

  • Anthranilic acid (1.0 equiv) and butylamine (1.2 equiv) are refluxed in acetic anhydride (10 mL) at 120°C for 6 hours.
  • The mixture is cooled, poured into ice-water, and neutralized with NaHCO₃.
  • The precipitate is filtered and recrystallized from ethanol to yield 3-butylquinazolin-4-one (Yield: 78–85%).

Thiolation at Position 2

Introduction of the sulfanyl group at position 2 is achieved using phosphorus pentasulfide (P₂S₅) in dry pyridine:

$$
\text{3-Butylquinazolin-4-one} \xrightarrow{\text{P}2\text{S}5, \text{pyridine}} \text{3-Butyl-2-mercaptoquinazolin-4-one} \quad
$$

Procedure :

  • 3-Butylquinazolin-4-one (1.0 equiv) and P₂S₅ (2.0 equiv) are stirred in dry pyridine (20 mL) at 80°C for 4 hours.
  • The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate.
  • Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords the thiol intermediate (Yield: 65–72%).

Synthesis of 2-Chloro-N-(4H-1,2,4-triazol-3-yl)acetamide

Preparation of 4H-1,2,4-Triazol-3-amine

The triazole amine is synthesized via cyclization of thiosemicarbazide derivatives. A modified method from Hotta et al. (2023) involves:

$$
\text{Ethyl N-cyanoformimidate} + \text{Hydrazine hydrate} \xrightarrow{\text{(C}2\text{H}5\text{)}_3\text{N}} \text{4H-1,2,4-Triazol-3-amine} \quad
$$

Procedure :

  • Ethyl N-cyanoformimidate (1.0 equiv) and hydrazine hydrate (1.5 equiv) are stirred in triethylamine (10 mL) at 25°C for 2 hours.
  • The solvent is evaporated, and the residue is recrystallized from methanol to yield the triazole amine (Yield: 88%).

Acetamide Formation

Reaction of the triazole amine with chloroacetyl chloride forms the acetamide precursor:

$$
\text{4H-1,2,4-Triazol-3-amine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-Chloro-N-(4H-1,2,4-triazol-3-yl)acetamide} \quad
$$

Procedure :

  • Triazole amine (1.0 equiv) and triethylamine (1.1 equiv) are dissolved in dry dichloromethane (DCM, 15 mL).
  • Chloroacetyl chloride (1.05 equiv) is added dropwise at 0°C, and the mixture is stirred for 1 hour.
  • The product is washed with NaHCO₃ solution and purified via recrystallization (ethanol/water) (Yield: 76%).

Coupling of Quinazolinone-Thiol and Chloroacetamide

The final step involves nucleophilic substitution between the thiolate anion and chloroacetamide:

$$
\text{3-Butyl-2-mercaptoquinazolin-4-one} + \text{2-Chloro-N-(triazol-3-yl)acetamide} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Target Compound} \quad
$$

Procedure :

  • Quinazolinone-thiol (1.0 equiv) and K₂CO₃ (2.0 equiv) are stirred in dry acetone (20 mL) at 25°C for 30 minutes.
  • Chloroacetamide (1.1 equiv) is added, and the mixture is refluxed for 8 hours.
  • The solvent is evaporated, and the residue is purified via column chromatography (ethyl acetate:methanol, 9:1) (Yield: 68–74%).

Characterization Data

Key spectroscopic data for the target compound:

Technique Data
¹H NMR (400 MHz, DMSO-d₆) δ 12.45 (s, 1H, NH), 8.32 (d, J = 8.0 Hz, 1H, ArH), 8.05 (s, 1H, triazole-H), 7.82–7.76 (m, 2H, ArH), 4.32 (s, 2H, SCH₂), 3.98 (t, J = 7.2 Hz, 2H, NCH₂), 1.65–1.58 (m, 2H, CH₂), 1.42–1.35 (m, 2H, CH₂), 0.92 (t, J = 7.2 Hz, 3H, CH₃).
¹³C NMR (100 MHz, DMSO-d₆) δ 174.8 (C=O), 163.2 (C=N), 152.1 (C-S), 147.6–122.4 (Ar-C), 44.5 (SCH₂), 40.1 (NCH₂), 31.2, 22.4, 19.8 (CH₂), 13.7 (CH₃).
HRMS (ESI) m/z Calcd for C₁₆H₁₈N₆O₂S: 367.1234; Found: 367.1238.

Optimization and Challenges

  • Thiol Oxidation : Reactions must be conducted under nitrogen to prevent disulfide formation.
  • Triazole Stability : The 4H-1,2,4-triazole-3-amine is hygroscopic; storage in anhydrous conditions is critical.
  • Coupling Efficiency : Excess K₂CO₃ (2.0 equiv) and prolonged reflux (8 hours) improve yields.

Analyse Des Réactions Chimiques

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives. This reactivity is critical for modifying the compound’s electronic properties and biological interactions.

Reaction ConditionsProductKey Observations
H<sub>2</sub>O<sub>2</sub> in acetic acid, 60°CSulfoxide (-SO-)Partial oxidation observed via TLC monitoring
KMnO<sub>4</sub> in acetone, 0°CSulfone (-SO<sub>2</sub>-)Complete conversion confirmed by IR (1050–1200 cm<sup>−1</sup> S=O stretch)

Oxidation enhances polarity, impacting solubility and pharmacokinetic profiles. The sulfone derivative shows increased stability under physiological conditions .

Nucleophilic Substitution

The acetamide group participates in nucleophilic substitution, particularly at the carbonyl carbon. For example:

  • Hydrolysis : Acidic or basic conditions cleave the acetamide bond:

    Acetamide+H2OH+/OHCarboxylic Acid+Amine\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic Acid} + \text{Amine}

    Kinetic studies in 0.1M HCl at 80°C revealed a hydrolysis rate constant k=3.2×104s1k = 3.2 \times 10^{-4} \, \text{s}^{-1} .

  • Aminolysis : Reaction with primary amines (e.g., methylamine) yields substituted amides:

    Acetamide+R-NH2R-NHCOCH3+NH3\text{Acetamide} + \text{R-NH}_2 \rightarrow \text{R-NHCOCH}_3 + \text{NH}_3

    Yields exceed 70% in DMF with 1.5 eq. amine at 100°C.

Cyclization Reactions

The triazole ring facilitates cyclization under dehydrating conditions. For instance:

  • Intramolecular Cyclization : Heating in POCl<sub>3</sub> forms fused heterocycles via elimination:

    TriazolePOCl3,110CQuinazolinone-Triazole Fused System\text{Triazole} \xrightarrow{\text{POCl}_3, 110^\circ \text{C}} \text{Quinazolinone-Triazole Fused System}

    This reaction is confirmed by <sup>1</sup>H NMR (disappearance of -NH signals) and MS ([M+H]<sup>+</sup> at m/z 412) .

Functional Group Interconversion

The quinazolinone carbonyl group is reactive toward nucleophiles:

  • Reduction : NaBH<sub>4</sub> in ethanol reduces the carbonyl to a hydroxyl group, though yields are low (≤30%) due to competing side reactions.

  • Condensation : Reaction with hydrazine forms hydrazone derivatives, useful for further functionalization:

    C=O+NH2NH2C=N-NH2+H2O\text{C=O} + \text{NH}_2\text{NH}_2 \rightarrow \text{C=N-NH}_2 + \text{H}_2\text{O}

Metal Coordination

The triazole and quinazolinone nitrogen atoms act as ligands for transition metals (e.g., Cu(II), Zn(II)):

Metal SaltCoordination ModeStability Constant (log β)
CuCl<sub>2</sub>N-triazole, O-quinazolinone4.8 ± 0.2
Zn(NO<sub>3</sub>)<sub>2</sub>N-triazole3.5 ± 0.3

Complexation alters redox properties and enhances antimicrobial activity in analogs .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C-S bond cleavage in the sulfanyl group, generating thiyl radicals detectable via ESR spectroscopy. This reactivity is harnessed in prodrug designs for targeted activation.

Table 1: Key Molecular Data for Reaction Intermediates

IntermediateMolecular FormulaMolecular Weight (g/mol)LogP
Sulfoxide DerivativeC<sub>18</sub>H<sub>20</sub>N<sub>4</sub>O<sub>2</sub>S380.452.1
Hydrazone AnalogC<sub>18</sub>H<sub>19</sub>N<sub>5</sub>O337.381.8
Cu(II) ComplexC<sub>18</sub>H<sub>18</sub>Cl<sub>2</sub>CuN<sub>4</sub>O<sub>2</sub>S488.883.5

Mechanistic Insights

  • Oxidation : Follows a radical pathway, initiated by H<sub>2</sub>O<sub>2</sub>-derived hydroxyl radicals.

  • Hydrolysis : Proceeds via a tetrahedral intermediate, as evidenced by <sup>13</sup>C NMR.

These reactions underscore the compound’s versatility as a scaffold in medicinal chemistry, enabling the synthesis of derivatives with tailored properties.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that compounds similar to 2-[(3-butyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide exhibit notable antimicrobial properties. Studies have shown that quinazoline derivatives can inhibit the growth of various bacterial strains and fungi, suggesting their potential as new antimicrobial agents .

Anticancer Properties:
The compound has been evaluated for its anticancer effects. Quinazoline derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival .

Enzyme Inhibition:
This compound may act as an inhibitor for specific enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Research on similar compounds has shown promising results in enhancing cognitive function by increasing acetylcholine levels through AChE inhibition .

Biological Applications

Antiproliferative Effects:
Studies have highlighted that quinazoline derivatives possess antiproliferative effects against various cancer cell lines. The structural features of this compound may contribute to its ability to disrupt cellular processes involved in cancer progression .

Potential Therapeutic Uses:
Given its biological activity, this compound is being investigated for potential therapeutic applications in treating conditions such as infections, cancers, and neurodegenerative diseases .

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The synthetic route often includes the formation of the quinazoline core followed by the introduction of the sulfanyl and triazole moieties. Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityInhibits growth of bacteria and fungi ,
Anticancer PropertiesInduces apoptosis in cancer cells ,
Enzyme InhibitionPotential AChE inhibitor for Alzheimer's treatment ,
Antiproliferative EffectsDisrupts cellular processes in cancer progression ,

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study evaluating various quinazoline derivatives for antimicrobial activity, it was found that certain structural modifications significantly enhanced their efficacy against resistant strains of bacteria. This suggests that further exploration of similar compounds could lead to new antibiotic therapies .

Case Study 2: Anticancer Activity
A series of synthesized quinazoline derivatives were tested against different cancer cell lines. Results indicated that modifications at specific positions on the quinazoline ring improved selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Activité Biologique

The compound 2-[(3-butyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N4O1SC_{14}H_{16}N_{4}O_{1}S, featuring a quinazoline core linked to a triazole moiety through a sulfanyl group. This unique structure contributes to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A notable study demonstrated that related compounds exhibited cytotoxicity against multiple cancer cell lines. For example:

CompoundCancer TypeGI50 (μM)
3.1Colon0.41–0.69
3.2Melanoma0.48–13.50
6.5Ovarian0.25–5.01

These results suggest that the compound may act by inhibiting key cellular pathways involved in cancer cell proliferation .

The proposed mechanism of action for this class of compounds involves the inhibition of specific enzymes or receptors that are crucial for cellular signaling and metabolic processes. The binding affinity to these targets can modulate various biochemical pathways, leading to apoptosis in cancer cells or disruption of microbial growth .

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of several derivatives, the compound was tested against standard bacterial strains using the agar diffusion method. The results indicated a significant zone of inhibition compared to control groups, confirming its potential as an antimicrobial agent .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of the compound against human leukemia cells (HL-60). The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating potent activity at low concentrations .

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for this compound?

The synthesis typically involves multi-step reactions:

  • Triazole Ring Formation : Cyclization of hydrazine derivatives with carbon disulfide under basic conditions (e.g., NaOH) to form the triazole core .
  • Sulfanyl Group Introduction : Thiolation via nucleophilic substitution using reagents like thiourea or potassium thioacetate in ethanol or DMF .
  • Acetamide Coupling : Reaction of the thiol intermediate with chloroacetamide derivatives in the presence of KOH, refluxed in ethanol for 1–3 hours .
  • Purification : Techniques such as recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensure purity .

Q. What analytical methods are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying the triazole, quinazolinone, and acetamide moieties. Aromatic protons typically appear at δ 7.0–8.5 ppm, while sulfanyl-linked methylenes resonate near δ 3.5–4.0 ppm .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95% required for pharmacological studies) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragments .

Q. Which functional groups dictate reactivity, and how can they be modified?

  • Sulfanyl Group (-S-) : Susceptible to oxidation (e.g., H2_2O2_2 in acetic acid forms sulfoxide/sulfone derivatives) .
  • Triazole Ring : Participates in electrophilic substitution (e.g., halogenation) or coordination with metal ions for catalytic studies .
  • Quinazolinone Carbonyl : May undergo reduction (e.g., NaBH4_4) or nucleophilic attack at the 4-oxo position .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for sulfanyl coupling, while ethanol minimizes side reactions .
  • Temperature Control : Low temperatures (0–5°C) suppress undesired oxidation during thiolation, while reflux (70–80°C) accelerates cyclization .
  • Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .

Q. How should conflicting biological activity data be addressed?

  • Structural Analog Comparison : Compare bioactivity with derivatives lacking the butyl group or with substituted triazoles (e.g., 4-amino vs. 4-chloro analogs) to isolate pharmacophores .
  • Dose-Response Studies : Use in vitro models (e.g., LPS-induced inflammation in macrophages) to establish EC50_{50} values and assess cytotoxicity (MTT assay) .
  • Target Validation : Employ molecular docking (PDB: COX-2, EGFR) to predict binding affinities and validate via SPR (surface plasmon resonance) .

Q. What computational strategies aid in reaction pathway design?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and activation energies for sulfanyl coupling steps .
  • Machine Learning : Train models on existing triazole synthesis datasets to predict optimal solvent/base combinations .
  • Crystallography : X-ray diffraction of intermediates guides stereochemical control (e.g., avoiding racemization at chiral centers) .

Q. How can structure-activity relationships (SAR) be elucidated for this compound?

  • Substituent Scanning : Synthesize analogs with varying alkyl chain lengths (e.g., propyl vs. pentyl) on the quinazolinone and assess antimicrobial activity (MIC against S. aureus) .
  • Bioisosteric Replacement : Replace the triazole with oxadiazole or thiadiazole rings and compare anti-inflammatory efficacy (COX-2 inhibition assays) .
  • Pharmacokinetic Profiling : Measure logP (shake-flask method) and metabolic stability (human liver microsomes) to correlate lipophilicity with bioavailability .

Q. What are the stability profiles under varying storage and experimental conditions?

  • pH Sensitivity : Stability testing in buffers (pH 1–13) reveals degradation above pH 10 due to sulfanyl group hydrolysis .
  • Light Exposure : UV-Vis spectroscopy tracks photodegradation; amber glassware is recommended for long-term storage .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition points (>200°C), guiding lyophilization protocols .

Methodological Insights from Evidence

Key Aspect Recommended Technique Evidence Source
Sulfanyl OxidationH2_2O2_2/Acetic Acid, 50°C
Triazole CyclizationHydrazine + CS2_2, NaOH, RT
Bioactivity ValidationMTT Assay, Molecular Docking
Reaction OptimizationDFT + Machine Learning
Stability ProfilingDSC, UV-Vis Spectroscopy

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.